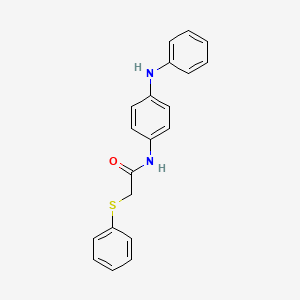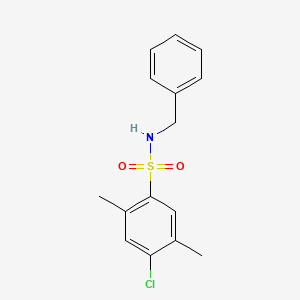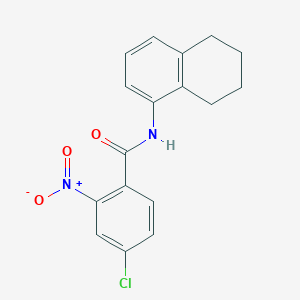![molecular formula C14H20ClNO2 B5823083 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that has been extensively studied for its pharmacological properties. This compound is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
作用機序
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine acts as a selective β2-adrenergic receptor antagonist, which means it blocks the binding of endogenous ligands, such as adrenaline and noradrenaline, to the receptor. This leads to a decrease in the activity of the receptor and a reduction in downstream signaling pathways. The mechanism of action of this compound is highly specific to β2-adrenergic receptors and does not affect other adrenergic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific β2-adrenergic receptor-mediated pathway being targeted. In general, the compound has been shown to reduce the activity of β2-adrenergic receptors, which can lead to decreased cardiac output, bronchoconstriction, and impaired glucose metabolism. However, the effects of this compound can be highly context-dependent and may vary depending on the specific experimental conditions.
実験室実験の利点と制限
One of the main advantages of using 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine in lab experiments is its high specificity for β2-adrenergic receptors. This allows researchers to selectively target these receptors without affecting other adrenergic receptors. Additionally, the compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating β2-adrenergic receptor-mediated pathways.
However, there are also limitations to using this compound in lab experiments. One limitation is that the compound has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time. Additionally, the compound may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation.
将来の方向性
There are many future directions for research involving 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine. One area of interest is investigating the role of β2-adrenergic receptors in cancer progression and metastasis. Recent studies have suggested that β2-adrenergic receptor activation may promote tumor growth and metastasis, and blocking these receptors with compounds like this compound may have therapeutic potential.
Another area of interest is investigating the role of β2-adrenergic receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Recent studies have suggested that β2-adrenergic receptor activation may play a role in the pathogenesis of these diseases, and blocking these receptors may have neuroprotective effects.
Overall, this compound is a valuable tool for investigating the role of β2-adrenergic receptors in various physiological and pathological conditions. While there are limitations to its use, the compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for scientific research.
合成法
The synthesis of 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with epichlorohydrin to form 4-chloro-2,6-dimethylphenoxypropyl chloride. This intermediate is then reacted with morpholine to obtain this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. This compound has been used to study the effects of β2-adrenergic receptor activation on cardiac function, airway smooth muscle relaxation, and glucose metabolism. It has also been used to investigate the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11-9-13(15)10-12(2)14(11)18-8-5-16-3-6-17-7-4-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFFVVYWRCGTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)



![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)

![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)


![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)

